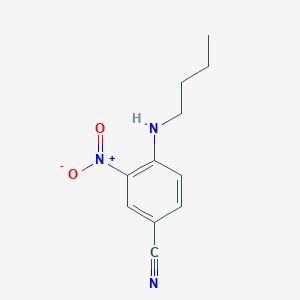

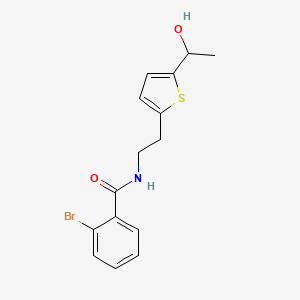

4-(Butylamino)-3-nitrobenzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “4-(Butylamino)-3-nitrobenzonitrile” likely belongs to the class of organic compounds known as aminobenzoic acids . These are benzoic acids containing an amine group attached to the benzene moiety. It’s worth noting that the compound shares structural similarities with other local anesthetics such as benzocaine and tetracaine .

Synthesis Analysis

While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through sequential treatment of a starting compound with various reagents . For example, 2,4-difluoronitrobenzene was treated sequentially with butylamine and then piperazine to prepare a building block for forming a crystalline lattice .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined using techniques such as Fourier-transform infrared spectroscopy (FT-IR) and Raman spectral analysis . These techniques can provide information about the vibrational frequencies of the molecule, which can be used to infer its structure.Wissenschaftliche Forschungsanwendungen

1. Thermal Properties and Phase Transitions

4-(Butylamino)-3-nitrobenzonitrile, as a nitrobenzonitrile derivative, has been studied for its thermophysical behavior. Differential scanning calorimetry revealed information about the heat capacities and phase transitions of nitrobenzonitriles, including measurements of enthalpies and entropies associated with these processes (Jiménez, Roux, Dávalos, & Temprado, 2002).

2. Chemical Reactivity and Catalysis

Research into the hydrogenation of nitrobenzonitriles, including this compound, highlights the significant role of the nitro group's position in chemical reactions. Using Raney nickel catalyst in different solvents, studies have shown how the positioning of substituents affects hydrogenation outcomes (Koprivova & Červený, 2008).

3. Quantum Chemical Analysis

The vibrational analysis of nitrobenzonitrile derivatives, including 4-chloro-3-nitrobenzonitrile, provides insights into the molecular structure through experimental and theoretical harmonic and anharmonic vibrational frequencies. This research contributes to understanding the electronic properties and reactivity of such compounds (Sert, Çırak, & Ucun, 2013).

4. Solubility and Solvent Interactions

The solubility of nitrobenzonitrile compounds in various solvent mixtures has been extensively studied. Such research is crucial for understanding the solubility behavior of these compounds in different chemical environments, aiding in the development of efficient synthesis and processing methods (Wanxin, Li, Wang, Fei, Chen, & Zhao, 2018).

5. Use as a MALDI Matrix

4-Hydroxy-3-nitrobenzonitrile has been identified as a general-purpose matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. This highlights the potential of nitrobenzonitrile derivatives in the analysis of small organic molecules, peptides, and proteins, contributing significantly to analytical chemistry (Gu, Ma, Zhao, Qiu, & Xu, 2021).

6. Nonlinear Optical Properties

Studies on the structural, optical, and thermal properties of nitrobenzonitriles like 4-Nitrobenzonitrile have revealed their potential as high-efficiency nonlinear optical (NLO) materials. These properties are crucial for applications in photonics and optoelectronics (Bhuvaneswari, Prasad, & Prabhavathi, 2018).

Wirkmechanismus

Eigenschaften

IUPAC Name |

4-(butylamino)-3-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c1-2-3-6-13-10-5-4-9(8-12)7-11(10)14(15)16/h4-5,7,13H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTZCOPOIQUGTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C#N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide](/img/structure/B2710950.png)

methanesulfonamide](/img/structure/B2710955.png)

![Methyl [4-(3-Oxobutyl)phenoxy]acetate](/img/structure/B2710958.png)

![Rel-ethyl (2R,4S)-2,4-dimethyl-1,2,3,4-tetrahydroimidazo[1,5-a]pyrimidine-8-carboxylate](/img/structure/B2710960.png)

![2-[(benzyloxy)imino]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2710962.png)

![2-[(Furan-2-carbonyl)-amino]-3-phenyl-propionic acid](/img/structure/B2710974.png)